molecular formula C25H16FN3O3S B2726520 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE CAS No. 891023-06-6

3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE

Cat. No.: B2726520
CAS No.: 891023-06-6
M. Wt: 457.48
InChI Key: ZICVFGOCKRTEOC-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine features a unique hybrid structure combining three key moieties:

  • 4-(4-Fluorophenyl)-1,3-thiazole: A heterocyclic thiazole ring substituted with a fluorophenyl group, enhancing lipophilicity and influencing intermolecular interactions.
  • Indolizine-2-amine: A bicyclic nitrogen-containing scaffold, offering hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name

[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVFGOCKRTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Planarity

highlights chalcone derivatives with fluorophenyl substituents, where dihedral angles between aromatic rings range from 7.14° to 56.26° . These angles influence molecular planarity and packing efficiency in crystalline states. This rigidity may enhance binding specificity in biological targets.

Thiazole-Based Fluorophenyl Derivatives

  • Bromophenyl-Thiazole Hybrid () : The compound 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)-1H-pyrazol-5-amine (C₁₈H₁₂BrFN₄S) shares a thiazole-fluorophenyl backbone but replaces benzodioxole with bromophenyl. Bromine’s larger atomic radius and polarizability may increase molecular weight (423.28 g/mol) and alter solubility compared to the target compound’s benzodioxole moiety .
  • Dihydro-pyrrolone-Thiazole Hybrid (): The compound 5-amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one (C₂₀H₁₄F₂N₄OS) features a dihydro-pyrrolone ring instead of indolizine. The pyrrolone’s ketone group introduces hydrogen-bond acceptor sites, differing from the indolizine amine’s donor capacity .

Chloroanilino-Thiazole Carbonyl Derivative ()

The compound 4-amino-2-[(3-chlorophenyl)amino]-5-[(4-fluorophenyl)carbonyl]-1,3-thiazol-3-ium (C₁₆H₁₂ClFN₃OS) includes a 3-chloroanilino substituent.

Structural and Functional Comparison Table

Compound Name (Key Features) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound (Benzodioxole, Thiazole, Indolizine) C₂₅H₁₇FN₂O₃S 444.48 4-Fluorophenyl, Benzodioxole-carbonyl Rigid indolizine core; potential H-bond donor -
4-Fluoro-chalcone (Chalcone) C₁₅H₁₁FO 226.25 Fluorophenyl, α,β-unsaturated ketone Dihedral angles: 7.14°–56.26°
Bromophenyl-Thiazole-Pyrazole (Bromine substituent) C₁₈H₁₂BrFN₄S 423.28 4-Bromophenyl, Pyrazole-amine Increased lipophilicity (Br)
Dihydro-pyrrolone-Thiazole (Pyrrolone ring) C₂₀H₁₄F₂N₄OS 404.41 Dual fluorophenyl, Dihydro-pyrrolone H-bond acceptor (ketone)
Chloroanilino-Thiazole Carbonyl (Chlorine substituent) C₁₆H₁₂ClFN₃OS 363.80 3-Chloroanilino, Fluorophenyl-carbonyl Electron-withdrawing Cl substituent

Implications of Structural Differences

  • Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to chalcone derivatives .
  • Solubility : The indolizine amine’s polarity could enhance aqueous solubility relative to bromophenyl-thiazole hybrids .

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in anticancer and antidiabetic research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological effects. The presence of the thiazole and indolizin groups further enhances its potential pharmacological properties.

Molecular Formula : C23H20N6O4
Molecular Weight : 432.45 g/mol
IUPAC Name : this compound

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to the target molecule. For instance, derivatives containing the benzodioxole structure have shown significant activity against various cancer cell lines.

Compound Cell Lines Tested IC50 (µM) Mechanism of Action
Compound IIcA549 (Lung), MCF7 (Breast)26 - 65Induction of apoptosis and cell cycle arrest at S phase
Compound IIdHeLa (Cervical), HCT116 (Colon)30 - 50Modulation of microtubule dynamics

These findings suggest that derivatives like IIc and others can effectively inhibit cancer cell proliferation while exhibiting selectivity towards cancerous cells over normal cells.

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored. In vitro studies have demonstrated that benzodioxole derivatives can inhibit α-amylase, an enzyme critical in carbohydrate metabolism.

Compound α-Amylase Inhibition IC50 (µM) Effect on Blood Glucose Levels (in vivo)
Compound IIc0.68Reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL in diabetic mice

This significant reduction in blood glucose levels indicates the compound's potential utility in managing diabetes by regulating carbohydrate digestion.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related benzodioxole compounds, researchers found that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that compounds with similar structural motifs to our target molecule exhibited significant cytotoxicity against multiple cancer lines while sparing normal cell lines.

Case Study 2: Diabetes Management

Another study focused on the antidiabetic properties of benzodioxole derivatives demonstrated their effectiveness in lowering blood sugar levels in streptozotocin-induced diabetic mice. The compound's action as an α-amylase inhibitor was confirmed through enzyme assays, suggesting its role in delaying carbohydrate absorption and improving glycemic control.

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